3-Bromo-2-fluoro-5-methylpyridine
Overview
Description
3-Bromo-2-fluoro-5-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-5-methylpyridine is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The compound’s bromine atom is replaced by the organoboron reagent, resulting in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests that it plays a role in the synthesis of various organic compounds . These reactions are crucial for the formation of complex organic structures, and thus, the compound may indirectly influence multiple biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the compound’s stability may be influenced by storage conditions . .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3-Bromo-2-fluoro-5-methylpyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-methylpyridine typically involves the halogenation of 2-fluoro-5-methylpyridine. One common method includes the bromination of 2-fluoro-5-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Coupling Reactions: Products are often biaryl or vinyl derivatives.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, ketones, or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylpyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including kinase inhibitors and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-methylpyridine can be compared to other halogenated pyridines, such as:
2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
3-Bromo-5-fluoro-2-methylpyridine: Similar but with different positioning of the substituents, leading to variations in chemical behavior and synthesis routes.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQBHMQYXTOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618373 | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-01-8 | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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